molecular formula C4H5FO2S B6238057 but-3-yne-1-sulfonyl fluoride CAS No. 2290008-57-8

but-3-yne-1-sulfonyl fluoride

Cat. No.: B6238057
CAS No.: 2290008-57-8
M. Wt: 136.1
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Description

But-3-yne-1-sulfonyl fluoride (C₄H₅FO₂S) is a sulfonyl fluoride derivative featuring a terminal alkyne group. Sulfonyl fluorides are widely recognized for their utility as electrophilic reagents in organic synthesis, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry. The alkyne moiety in this compound introduces additional reactivity, enabling participation in cycloaddition reactions (e.g., azide-alkyne Huisgen cycloaddition).

Properties

CAS No.

2290008-57-8

Molecular Formula

C4H5FO2S

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-3-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonic acids or sulfonates with thionyl fluoride. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the use of sulfonic acid sodium salts, which are converted to sulfonyl fluorides using thionyl fluoride or Xtalfluor-E® .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride or potassium hydrogen fluoride . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

But-3-yne-1-sulfonyl fluoride undergoes nucleophilic substitution at the sulfur atom, where the leaving group (fluoride) is displaced by nucleophiles such as amines, alcohols, or thiols. This reaction is central to its utility in forming covalent bonds with biomolecules (e.g., enzyme inhibition) and functionalizing polymers or small molecules .

Mechanism :

  • Nucleophilic attack : A nucleophile (e.g., amine) attacks the electrophilic sulfur atom.

  • Displacement : Fluoride leaves, forming a new bond between the nucleophile and the sulfur.

  • Formation of sulfonamide/sulfonate : The product retains the alkyne backbone, enabling further reactivity .

Key applications :

  • Enzyme inhibition : Irreversible modification of serine hydrolases (e.g., proteases) via covalent binding to active-site serine residues .

  • Materials synthesis : Functionalization of polymers or surfaces via amine/alcohol nucleophiles.

Cycloaddition Reactions

This compound participates in 1,3-dipolar cycloadditions and [2+2] cycloadditions , forming cyclic products such as triazoles or cyclobutenes. These reactions are pivotal in click chemistry and heterocyclic compound synthesis .

1,3-Dipolar Cycloaddition with Azides

Mechanism :

  • Cycloaddition : The alkyne reacts with an organic azide in a concerted-dipolar cycloaddition, forming a triazoline intermediate.

  • Elimination : Rapid elimination of SO₂ and HF occurs via a syn-thermal process, yielding a 1-substituted-1,2,3-triazole .

Conditions :

  • Metal-free : No catalysts required.

  • Temperature : Elevated temperatures (e.g., refluxing THF) accelerate elimination .

[2+2] Cycloaddition with Alkynes

Mechanism :

  • [2+2] cycloaddition : The alkyne reacts with dienes or other alkynes to form a cyclobutene ring.

  • Functionalization : The resulting cyclobutene retains sulfonyl fluoride groups for further SuFEx chemistry .

Conditions :

  • Solvent : Acetonitrile (MeCN).

  • Catalyst : H₂SO₄ (optional).

  • Yield : Up to 97% for cyclobutene derivatives .

Elimination Reactions

This compound undergoes elimination reactions to generate reactive intermediates or functionalize molecules. These reactions often follow cycloaddition steps, as seen in triazole synthesis .

Mechanism :

  • Elimination of SO₂/HF : After cycloaddition, syn-elimination of SO₂ and HF occurs, leading to ring contraction or product stabilization .

  • Formation of alkenes/alkynes : The alkyne backbone may remain intact, enabling further reactivity (e.g., click chemistry) .

SuFEx Chemistry

This compound is a key player in sulfur(VI) fluoride exchange (SuFEx) chemistry, enabling the synthesis of sulfonamides, sulfonates, and cyclic sulfonamides (sultams) .

Application Reaction Type Key Features
Enzyme Inhibition Nucleophilic substitutionIrreversible covalent binding to serine hydrolases (e.g., proteases) .
Triazole Synthesis 1,3-dipolar cycloadditionMetal-free, scalable, and functional-group-tolerant .
Cyclobutene Formation [2+2] cycloadditionRapid, regioselective, and high-yielding (up to 97%) .
Sultam Synthesis Intramolecular cyclizationSelective addressability for late-stage functionalization .

Cyclic Sulfonamide (Sultam) Formation

This compound can react with diamines or diols to form sultams (cyclic sulfonamides), which are valuable in drug discovery and materials science .

Example Reaction :

text
This compound + H₂N-(CH₂)ₙ-NH₂ → Cyclic sulfonamide + HF

Regioselectivity in Cycloadditions

  • 1,3-dipolar cycloaddition : The reaction favors anti-regiochemistry due to steric factors, avoiding unfavorable syn-addition .

  • [2+2] cycloaddition : Regioselectivity is influenced by electronic and steric factors, often yielding 1,1-disubstituted cyclobutenes .

Kinetic vs. Thermodynamic Control

  • Kinetic control : Rapid elimination of SO₂/HF after cycloaddition prevents side reactions (e.g., Michael addition) .

  • Thermodynamic control : Higher temperatures favor elimination, stabilizing the final product .

Comparison of Reaction Types

Reaction Type Mechanism Conditions Product
Nucleophilic substitution SN2 at sulfurMild, nucleophile-dependentSulfonamides/sulfonates
1,3-dipolar cycloaddition Concerted-dipolar additionMetal-free, elevated temperatureTriazoles
[2+2] cycloaddition Stepwise [2+2] cycloadditionAcetonitrile, H₂SO₄ (optional)Cyclobutenes
Elimination Syn-elimination of SO₂/HFThermal conditionsStabilized cyclic products

Research Findings

  • Functional-group tolerance : The compound exhibits broad functional-group compatibility, enabling use in complex molecular systems .

  • Scalability : Gram-scale synthesis is achievable under optimized conditions (e.g., cyclobutene formation) .

  • Bench stability : Precursors like EDSF (ethene-1,1-disulfonyl difluoride) are bench-stable, simplifying experimental workflows .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares but-3-yne-1-sulfonyl fluoride with structurally related sulfonyl derivatives, focusing on molecular properties, reactivity, and safety:

Property This compound But-3-yne-1-sulfonyl Chloride But-3-ene-1-sulfonyl Fluoride
Molecular Formula C₄H₅FO₂S C₄H₅ClO₂S C₄H₇FO₂S
Average Mass (Da) 152.15 (calculated) 152.59 138.16
Functional Groups Sulfonyl fluoride, terminal alkyne Sulfonyl chloride, terminal alkyne Sulfonyl fluoride, alkene
Predicted Collision Cross-Section (CCS) N/A 113.5–133.0 Ų (various charge states) N/A
Reactivity High (alkyne + SuFEx) High (alkyne + electrophilic chloride) Moderate (alkene + SuFEx)
Hazard Statements Likely H314, H330 (inferred) H302, H314, H315, H319, H335 Not reported
Storage Conditions Likely -20°C (inert atmosphere) -20°C (inert atmosphere) Not reported

Key Findings:

Structural Differences :

  • The alkyne group in but-3-yne derivatives confers distinct reactivity compared to the alkene in but-3-ene-1-sulfonyl fluoride. Alkynes enable cycloaddition reactions, while alkenes are more suited for electrophilic additions .
  • Replacing chloride with fluoride alters leaving-group ability and stability. Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, making them preferable for controlled reactions .

Electrophilic Reactivity: But-3-yne-1-sulfonyl chloride’s electrophilic sulfonyl chloride group facilitates nucleophilic substitutions (e.g., with amines or alcohols) . The fluoride analog likely participates in SuFEx chemistry, forming stable sulfonate linkages with nucleophiles like phenols or amines.

Safety and Handling :

  • But-3-yne-1-sulfonyl chloride is classified as corrosive (H314) and toxic upon ingestion (H302), requiring strict storage at -20°C . The fluoride variant is expected to share similar hazards due to the reactive sulfonyl fluoride group.

Analytical Data: Predicted collision cross-section (CCS) values for but-3-yne-1-sulfonyl chloride suggest utility in mass spectrometry for structural characterization . No CCS data are available for the fluoride or alkene analogs.

Q & A

Q. How can researchers design kinetic studies to differentiate between radical and polar mechanisms in this compound reactions?

  • Methodology :
  • Radical Traps : Introduce TEMPO or BHT to inhibit radical pathways.
  • Isotopic Labeling : Use D2OD_2O or 18O^{18}O-labeled reagents to track nucleophilic substitution.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates .

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